molecular formula C22H30ClN3O4S B2423421 4-ethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1189708-04-0

4-ethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B2423421
CAS No.: 1189708-04-0
M. Wt: 468.01
InChI Key: VDASAVTVMCZIHQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a tosylpiperazine moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Tosylpiperazine Moiety: The next step involves the introduction of the tosylpiperazine moiety. This can be done by reacting piperazine with p-toluenesulfonyl chloride to form 4-tosylpiperazine.

    Coupling Reaction: The final step involves coupling the benzamide core with the tosylpiperazine moiety. This can be achieved by reacting the benzamide with 4-tosylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or piperazines.

Scientific Research Applications

4-ethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal applications, it may inhibit certain enzymes or block receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide
  • 4-ethoxy-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide
  • N-(2-(4-tosylpiperazin-1-yl)ethyl)-4-methoxybenzamide

Comparison

4-ethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is unique due to the presence of the ethoxy group and the tosylpiperazine moiety. These structural features contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-ethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S.ClH/c1-3-29-20-8-6-19(7-9-20)22(26)23-12-13-24-14-16-25(17-15-24)30(27,28)21-10-4-18(2)5-11-21;/h4-11H,3,12-17H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDASAVTVMCZIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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